REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH2:13][CH3:14])[CH:5]=1.[Li]CCCC>>[CH2:13]([O:12][C:6]1[CH:5]=[C:4]([C:3]#[CH:2])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11])[CH3:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)OC)OCC)Br
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Name
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|
Quantity
|
20.46 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)OC=1C=C(C=CC1OC)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.76 mmol | |
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |